Cas no 1565566-71-3 (2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-)

2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, is a heterocyclic compound featuring both piperidine and oxadiazole moieties. Its structure combines a piperidinemethanol backbone with a 3-methyl-1,2,4-oxadiazole substituent, offering unique reactivity and potential applications in medicinal chemistry and drug development. The oxadiazole ring enhances metabolic stability and bioavailability, while the piperidine moiety contributes to conformational flexibility and binding affinity. This compound is particularly valuable as a building block for synthesizing pharmacologically active molecules, including CNS-targeting agents or enzyme inhibitors. Its well-defined structure and functional groups make it suitable for further derivatization, enabling precise modifications for tailored biological activity. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- structure
1565566-71-3 structure
Product Name:2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-
CAS No:1565566-71-3
MF:C10H17N3O2
MW:211.260882139206
CID:5885081
PubChem ID:75461215
Update Time:2025-06-08

2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-
    • [1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol
    • {1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol
    • Z647442662
    • AKOS034506555
    • EN300-4201176
    • 1565566-71-3
    • Inchi: 1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-5-3-2-4-9(13)7-14/h9,14H,2-7H2,1H3
    • InChI Key: CONHQUGAPAYPIG-UHFFFAOYSA-N
    • SMILES: N1(CC2ON=C(C)N=2)CCCCC1CO

Computed Properties

  • Exact Mass: 211.132076794g/mol
  • Monoisotopic Mass: 211.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 62.4Ų

Experimental Properties

  • Density: 1.174±0.06 g/cm3(Predicted)
  • Boiling Point: 354.5±48.0 °C(Predicted)
  • pka: 15.08±0.10(Predicted)

2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- Pricemore >>

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Additional information on 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-

Research Brief on 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- (CAS: 1565566-71-3)

In recent years, the compound 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- (CAS: 1565566-71-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the 1,2,4-oxadiazole ring and the piperidine moiety makes it a versatile scaffold for drug development, particularly in targeting neurological disorders and infectious diseases.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, which improved yield and purity compared to previous methods. The study highlighted the compound's stability under physiological conditions, making it a suitable candidate for further in vivo studies. Additionally, computational docking studies suggested strong binding affinity towards GABA-A receptors, indicating potential applications in anxiety and epilepsy treatment.

Another significant development was reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters. Researchers investigated the antimicrobial properties of 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, against drug-resistant bacterial strains. The compound exhibited moderate to strong activity against Gram-positive bacteria, including MRSA, with minimal cytotoxicity to human cells. These findings underscore its potential as a lead compound for developing new antibiotics.

In the context of neurodegenerative diseases, a preclinical study demonstrated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The research, published in Neuropharmacology in 2023, showed that the compound reduced oxidative stress and inflammation in dopaminergic neurons, suggesting a possible mechanism for its therapeutic effects. However, further studies are needed to validate these findings and explore the compound's pharmacokinetics and safety profile.

Despite these promising results, challenges remain in the development of 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical and clinical testing. Collaborative efforts between academia and industry will be crucial to advancing this compound into the drug development pipeline.

In conclusion, 2-Piperidinemethanol, 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]- (CAS: 1565566-71-3) represents a promising candidate for multiple therapeutic applications. Its unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing and future research. Continued exploration of its mechanisms of action and optimization of its pharmacological properties will be essential to unlocking its full potential in medicine.

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